![molecular formula C19H14F3NOS2 B2987399 N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide CAS No. 338398-68-8](/img/structure/B2987399.png)
N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . It also has a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystal structure, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The trifluoromethyl group is often considered electron-withdrawing, which could influence the compound’s reactivity . The thiophene ring and amide group may also participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Phosphonium Betaines Synthesis : Research demonstrates the reaction of N-phenyl-N-(trifluoromethylsulfonyl)propiolamides with triphenylphosphane in the presence of various active methylene compounds, leading to the formation of 1-phosphonium-5-oxabetaines. This highlights the compound's utility in synthesizing complex organic molecules with potential applications in material science and organic chemistry (Fiore, Freisler, & Maas, 2019).
Transparent Aromatic Polyimides : The development of transparent polyimides with high refractive indices and small birefringences from thiophenyl-substituted benzidines showcases the compound's relevance in creating materials with specific optical properties, useful in electronics and optics (Tapaswi et al., 2015).
Antipathogenic Activity : Thiourea derivatives synthesized from the compound demonstrated significant antipathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. This indicates its potential in developing antimicrobial agents with specific applications in fighting infections and biofilms (Limban, Marutescu, & Chifiriuc, 2011).
Facile Synthesis Routes : Research on the facile and general route to 3-((trifluoromethyl)thio)benzofurans and benzothiophenes underscores the compound's versatility in synthesizing sulfur-containing heterocycles, which are valuable in pharmaceuticals and agrochemicals (Sheng, Fan, & Wu, 2014).
Biological Applications
Antimicrobial Activities : The synthesis and study of novel 1,2,4-triazole derivatives, including those derived from the subject compound, have shown potential antimicrobial activities. These findings are essential for the development of new therapeutic agents targeting resistant bacterial strains (Mange, Isloor, Malladi, Isloor, & Fun, 2013).
Synthesis of Thiophenyl Pyrazoles and Isoxazoles : The compound's application in synthesizing thiophenyl pyrazoles and isoxazoles through 1,3-dipolar cycloaddition methodology demonstrates its versatility in creating molecules with potential antimicrobial activity (Sowmya et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NOS2/c20-19(21,22)14-3-1-4-16(11-14)26-12-13-6-8-15(9-7-13)23-18(24)17-5-2-10-25-17/h1-11H,12H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOFWUKYNFRBBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)phenyl]-2-thiophenecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2987316.png)
![N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide](/img/structure/B2987317.png)
![6-[2-(4-Chlorophenyl)-2-oxoethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2987318.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-morpholino-2-thioxothiazolidin-4-one](/img/structure/B2987320.png)
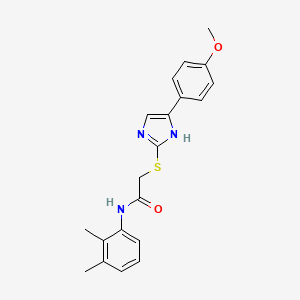
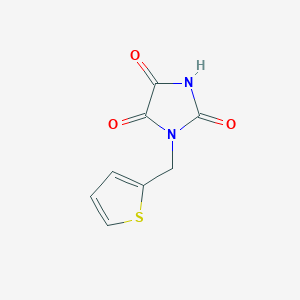
![N-(4-Tricyclo[4.3.1.03,8]decanyl)prop-2-enamide](/img/structure/B2987324.png)
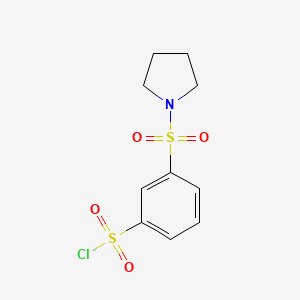
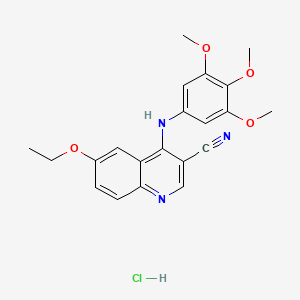
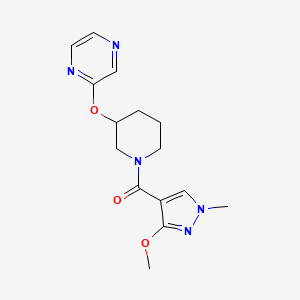
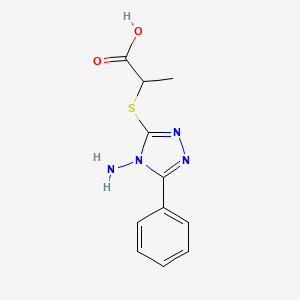
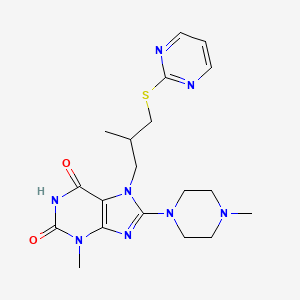
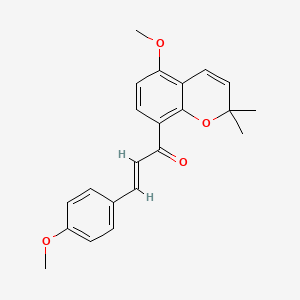
![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B2987338.png)